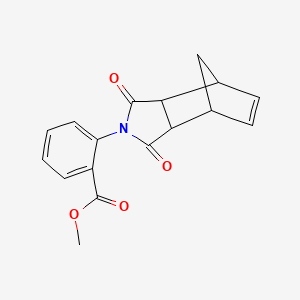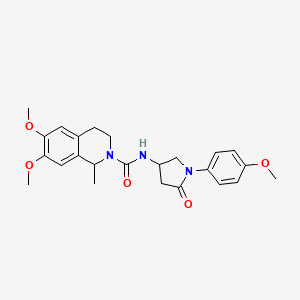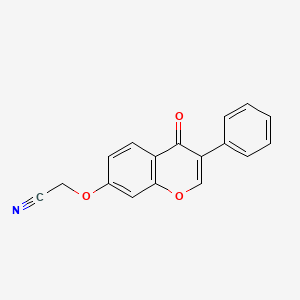
(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . This compound also contains a pyrrolidine ring, which is a type of saturated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrrolidine ring . The exact structure would depend on the positions of the various substituents on these rings.Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the pyrazole and pyrrolidine rings . These rings could potentially undergo a variety of reactions, depending on the conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrazole and pyrrolidine derivatives can be inferred , but without specific information, it’s difficult to provide a detailed analysis.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and biological evaluation of novel derivatives related to the pyrazole family for their anticancer and anti-inflammatory properties. For instance, a study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives showing cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating potential for therapeutic applications (Rahmouni et al., 2016).
Heterocyclic Chemistry Innovations
In the field of heterocyclic chemistry, the development of new compounds for pharmaceutical applications is of significant interest. Sarbu et al. (2019) explored the synthesis of novel bromo-substituted dithiolium derivatives, showcasing the versatility of related compounds in the synthesis of heterocyclic molecules (Sarbu et al., 2019).
Role in Color Tuning of Complexes
Stagni et al. (2008) reported on the synthesis and characterization of iridium tetrazolate complexes, highlighting the essential role of ancillary ligands in color tuning. This research indicates the potential of structurally similar compounds in materials science for the development of optoelectronic devices (Stagni et al., 2008).
Antimicrobial and Antifungal Activities
There is ongoing interest in developing new compounds with antimicrobial and antifungal activities. A study by Nural et al. (2018) synthesized methyl pyrrolidine-2-carboxylate derivatives showing significant activity against bacterial and fungal strains, suggesting potential applications of related compounds in addressing microbial resistance (Nural et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS2/c1-18-13(11-23-16(22)19-9-5-6-10-19)14(17)15(21)20(18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLZIAVSGSVUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2684988.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2684990.png)



![N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide](/img/structure/B2684997.png)


![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide](/img/structure/B2685004.png)
![2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2685005.png)
![2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2685006.png)

